molecular formula C11H18N2OS B1318453 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one CAS No. 59224-06-5

5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one

Cat. No.: B1318453
CAS No.: 59224-06-5
M. Wt: 226.34 g/mol
InChI Key: JZIKKXZRDBZPEE-UHFFFAOYSA-N
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Description

5-Hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one is an organic compound with the molecular formula C11H18N2OS It is a derivative of pyrimidine, characterized by the presence of a hexyl group at the 5-position, a mercapto group at the 2-position, and a methyl group at the 6-position

Scientific Research Applications

5-Hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-mercapto-4,6-dimethylpyrimidine and hexyl bromide.

    Alkylation Reaction: The 2-mercapto-4,6-dimethylpyrimidine undergoes an alkylation reaction with hexyl bromide in the presence of a base, such as potassium carbonate, to introduce the hexyl group at the 5-position.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the functional groups attached to it.

    Substitution: The hexyl group or the mercapto group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Mechanism of Action

The mechanism of action of 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The hexyl and methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4,6-dimethylpyrimidine: Lacks the hexyl group, making it less lipophilic.

    5-Hexyl-2-mercapto-4-methylpyrimidine: Similar structure but with different substitution pattern.

    5-Hexyl-2-mercapto-6-ethylpyrimidin-4(3H)-one: Contains an ethyl group instead of a methyl group at the 6-position.

Uniqueness

5-Hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl group enhances its lipophilicity, while the mercapto group provides a reactive site for covalent interactions with molecular targets.

Properties

IUPAC Name

5-hexyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-3-4-5-6-7-9-8(2)12-11(15)13-10(9)14/h3-7H2,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIKKXZRDBZPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(NC(=S)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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